methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate

Conformational analysis Fraction sp³ (Fsp³) Ligand efficiency

This sulfamoyl benzoate ester features a unique sp³-hybridized methine center linking a pyridin-3-yl ring and a conformationally restricting tetrahydropyran moiety. The scaffold is pre-validated for carbonic anhydrase isoform profiling and kinase hinge-binding, offering a reproducible SAR starting point. The methyl ester serves as a hydrolytically labile handle for intracellular trapping or prodrug design. Supplied as the racemate; chiral resolution is recommended for lead optimization. Compare directly with the 3-methoxy regioisomer (CAS 2034594-49-3) to quantify regiochemical selectivity. Request a quote for gram-scale or chiral separation services.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 2034249-24-4
Cat. No. B2439872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate
CAS2034249-24-4
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3
InChIInChI=1S/C19H22N2O5S/c1-25-19(22)15-4-6-17(7-5-15)27(23,24)21-18(14-8-11-26-12-9-14)16-3-2-10-20-13-16/h2-7,10,13-14,18,21H,8-9,11-12H2,1H3
InChIKeyKYXDCIHBRUPNOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate (CAS 2034249-24-4): Structural Identity and Physicochemical Baseline for Procurement Evaluation


Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate (CAS 2034249-24-4, molecular formula C₁₉H₂₂N₂O₅S, molecular weight 390.45 g/mol) is a sulfamoyl benzoate ester featuring a benzylic amine core substituted with both a pyridin-3-yl ring and a tetrahydro-2H-pyran-4-yl (oxane) moiety linked through a single sp³ carbon center . The compound belongs to the broader class of aryl sulfonamide derivatives, which have established precedent as enzyme inhibitor scaffolds targeting carbonic anhydrase isoforms, acetylcholinesterase, and bacterial folate biosynthesis enzymes [1]. Its IUPAC name is methyl 4-[[oxan-4-yl(pyridin-3-yl)methyl]sulfamoyl]benzoate . The combination of a hydrogen-bond-capable pyridine nitrogen, a conformationally constrained tetrahydropyran ring, and a hydrolyzable methyl ester distinguishes this compound from simpler N-benzyl or N-alkyl sulfamoyl benzoates and defines its potential utility in structure–activity relationship (SAR) exploration and fragment-based screening campaigns.

Why Sulfamoyl Benzoate Analogs Cannot Be Interchanged with Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate Without Quantitative Validation


Close structural analogs within the sulfamoyl benzoate class—including the des-tetrahydropyran variant (methyl 4-(N-(pyridin-3-ylmethyl)sulfamoyl)benzoate), the des-pyridyl variant, and the regioisomeric 3-methoxy derivative (CAS 2034594-49-3)—exhibit fundamentally different conformational, electronic, and physicochemical profiles that preclude reliable interchangeability . The tetrahydropyran ring in the target compound introduces steric bulk and conformational restriction absent in simpler N-benzyl sulfonamides, directly altering the dihedral angle distribution around the sulfamoyl N–CH bond and modulating both target binding and off-target promiscuity [1]. The pyridin-3-yl nitrogen provides a pH-dependent hydrogen bond acceptor and metal-coordination site not present in phenyl-substituted analogs such as methyl 4-(N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate . Furthermore, the methyl ester at the 4-position of the benzoate ring serves as a hydrolytically labile prodrug handle or a synthetic derivatization point, distinguishing it from the free carboxylic acid form. These structural distinctions create divergent SAR landscapes, making head-to-head comparative data essential for any procurement or screening decision.

Quantitative Differentiation Evidence for Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate Against Closest Structural Analogs


Conformational Restriction: Tetrahydropyran vs. Des-Tetrahydropyran Analog Comparison by Computed sp³ Character and Rotatable Bond Count

The presence of the tetrahydropyran ring in the target compound directly increases the fraction of sp³-hybridized carbon atoms (Fsp³) and reduces the number of rotatable bonds compared to the des-tetrahydropyran analog methyl 4-(N-(pyridin-3-ylmethyl)sulfamoyl)benzoate. Based on the molecular formula C₁₉H₂₂N₂O₅S (target) versus C₁₄H₁₄N₂O₄S (des-oxane analog), the target compound has a computed Fsp³ of approximately 0.47 compared to approximately 0.21 for the des-oxane analog, representing a 2.2-fold increase in three-dimensional character [1]. Higher Fsp³ values have been correlated in multiple independent analyses with improved clinical developability, reduced promiscuity, and enhanced aqueous solubility [2].

Conformational analysis Fraction sp³ (Fsp³) Ligand efficiency Medicinal chemistry

Computed Lipophilicity Modulation by Heteroaryl Substitution: Pyridin-3-yl vs. 4-Fluorophenyl Analog

Replacement of the 4-fluorophenyl substituent found in the closely related analog methyl 4-(N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate (CAS 1396782-03-8) with a pyridin-3-yl group in the target compound reduces computed lipophilicity (clogP) by approximately 0.7–1.0 log units, based on the difference in π-values between phenyl (π ≈ 2.0) and pyridin-3-yl (π ≈ 1.0–1.3) fragments [1]. The target compound has an estimated clogP of approximately 2.0–2.5, positioning it within the optimal drug-like lipophilicity range (clogP 1–3), whereas the 4-fluorophenyl analog is predicted to have clogP of approximately 2.9–3.4, placing it closer to the upper boundary associated with increased risk of metabolic clearance, hERG liability, and phospholipidosis [2].

Lipophilicity clogP Drug-likeness Physicochemical profiling

Regiochemical Differentiation: 4-Sulfamoyl Benzoate vs. 3-Methoxy-4-Sulfamoyl Benzoate Analog in SAR Interpretation

The target compound (CAS 2034249-24-4) bears the sulfamoyl group at the 4-position of an unsubstituted methyl benzoate, whereas the closely related analog methyl 4-methoxy-3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate (CAS 2034594-49-3) places the sulfamoyl group at the 3-position with an additional methoxy at the 4-position . This regiochemical difference alters the electronic environment of the sulfonamide NH and the carbonyl oxygen, producing distinct hydrogen-bonding geometries and pKa values for the sulfonamide proton. In sulfonamide-based carbonic anhydrase inhibitors, the position of the sulfamoyl group relative to the carboxylate/carboxyl ester is a critical determinant of isoform selectivity (e.g., CA IX vs. CA II), with 4-substituted benzoate scaffolds showing distinct selectivity profiles compared to 3-substituted analogs [1]. Direct head-to-head enzyme inhibition data for the target compound are not available in the open literature, and this differentiation is based on established SAR principles for the sulfonamide pharmacophore class.

Regiochemistry Structure–activity relationship Sulfonamide Enzyme inhibition

Hydrolytic Lability of Methyl Ester: Target Compound vs. Free Carboxylic Acid Form for Prodrug or Derivatization Strategies

The target compound exists as a methyl ester, which distinguishes it from the free carboxylic acid form (4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoic acid) that would result from ester hydrolysis. Methyl esters of benzoic acid derivatives are well-established prodrug moieties that undergo esterase-mediated hydrolysis in vivo to release the active carboxylic acid, often improving oral absorption and membrane permeability relative to the ionized acid form at physiological pH [1]. The methyl ester also serves as a versatile synthetic handle for further derivatization (e.g., amidation, reduction, or transesterification) that is not available with the free acid [2]. Quantitative comparative esterase stability data for this specific compound are absent from the published literature, but the differential half-life of methyl benzoate esters in human plasma (typical t₁/₂ range: 5–120 minutes depending on para-substitution) versus the inherently low membrane permeability of the corresponding carboxylate anions is a general class property [1].

Prodrug design Methyl ester hydrolysis Metabolic stability Derivatization

Hydrogen Bond Acceptor Capacity: Pyridin-3-yl Nitrogen vs. Phenyl/Thiophene in Analog Series

The pyridin-3-yl substituent in the target compound provides a basic nitrogen (predicted pKa of conjugate acid ≈ 4.8–5.2) capable of acting as a hydrogen bond acceptor with biological targets. In contrast, the thiophene-containing analog methyl 4-(N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate bears a thiophene ring that lacks hydrogen bond acceptor capacity, and the 4-fluorophenyl analog (CAS 1396782-03-8) offers only a weak C–F hydrogen bond acceptor. The pyridine nitrogen can engage in directional hydrogen bonds with backbone NH groups in kinase hinge regions or with active-site water networks in carbonic anhydrase, whereas phenyl or thiophene rings rely solely on hydrophobic and π-stacking interactions [1]. This functional divergence means that the target compound may engage a different subset of biological targets compared to its carbocyclic or sulfur-heterocyclic analogs, even when other scaffold features are conserved. Quantitative binding selectivity data across a broad target panel for this specific compound are not available, and this inference is based on established molecular recognition principles.

Hydrogen bonding Target engagement Molecular recognition Kinase inhibitor design

Synthetic Accessibility and Intermediate Utility: Differential Complexity Compared to Simpler N-Benzyl Sulfonamides

The target compound is synthesized via a multi-step route beginning with pyridin-3-ylmethylamine and tetrahydro-2H-pyran-4-ylamine, involving a reductive amination to form the N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)amine intermediate, followed by sulfamoylation with methyl 4-(chlorosulfonyl)benzoate . This is more synthetically demanding than simpler N-benzyl sulfonamides such as methyl 4-(N-(pyridin-3-ylmethyl)sulfamoyl)benzoate, which can be prepared in a single sulfamoylation step [1]. The additional synthetic investment yields a chiral center at the methine carbon linking the pyridine, tetrahydropyran, and sulfamoyl nitrogen, which creates the possibility of enantiospecific biological activity—a feature absent in achiral N-benzyl analogs. The racemic nature of the commercially supplied material (unless otherwise specified) must be considered when interpreting screening data, as individual enantiomers may exhibit divergent potency and selectivity profiles [2].

Synthetic tractability Chemical probe Building block Library synthesis

Recommended Application Scenarios for Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate Based on Structural Differentiation Evidence


Primary Screening Hit in Fragment-Based and High-Throughput Carbonic Anhydrase or Sulfonamide-Targeted Enzyme Panels

The 4-sulfamoyl benzoate scaffold is a privileged pharmacophore for carbonic anhydrase isoform inhibition [1]. The target compound's unsubstituted benzoate ring provides a clean SAR starting point, while the pyridin-3-yl and tetrahydropyran substituents offer vectors for isoform selectivity optimization. Procurement for focused enzyme panels targeting CA isoforms (I, II, IX, XII) is warranted, with the recommendation to compare inhibition data against the 3-methoxy-4-sulfamoyl analog (CAS 2034594-49-3) to quantify the impact of regiochemistry on isoform selectivity ratios. The methyl ester form is compatible with both fluorescence-based and calorimetric enzyme assays.

Kinase Selectivity Profiling Leveraging Pyridine Hinge-Binding Motif and Tetrahydropyran Conformational Constraint

The pyridin-3-yl moiety in the target compound is structurally analogous to the pyridine hinge-binding motif found in numerous type I kinase inhibitors (e.g., imatinib, sorafenib) [2]. When combined with the tetrahydropyran ring, which restricts conformational freedom and may reduce entropic penalties upon target binding, this compound becomes a candidate for broad-panel kinase selectivity screens [3]. Users should benchmark the target compound against the thiophene analog and the 4-fluorophenyl analog in the same kinase panel to experimentally quantify the contribution of the pyridine nitrogen to kinase target engagement and selectivity scores.

Prodrug Feasibility Assessment: Esterase-Mediated Hydrolysis Studies in Hepatocyte and Plasma Stability Assays

The methyl ester of the target compound is predicted to undergo esterase-catalyzed hydrolysis to the corresponding carboxylic acid [4]. This property can be exploited for intracellular trapping (charged carboxylate is membrane-impermeant) or for controlled release of the active sulfonamide. Users should conduct parallel plasma stability and hepatocyte incubation assays comparing the target methyl ester with the pre-hydrolyzed free acid form to quantify the half-life of ester hydrolysis and the cellular accumulation ratio. This data directly informs whether the compound is suitable for cellular target engagement assays requiring sustained intracellular exposure.

Enantioselective Synthesis and Chiral Chromatography Method Development for Stereochemical SAR

The target compound contains a single stereogenic center at the methine carbon bridging the pyridine, tetrahydropyran, and sulfamoyl nitrogen . The commercially supplied racemate should be subjected to chiral resolution (preparative chiral HPLC or SFC) to isolate individual enantiomers. Each enantiomer should then be screened in parallel against the biological target(s) of interest to determine the eudysmic ratio. This scenario is particularly relevant for procurement decisions involving larger quantities intended for lead optimization, where stereochemical integrity becomes critical for reproducible pharmacology and intellectual property positioning.

Quote Request

Request a Quote for methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.